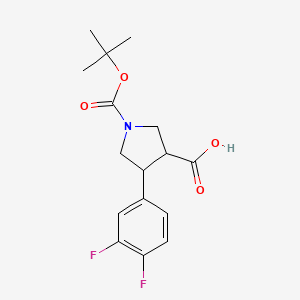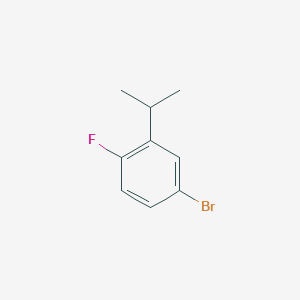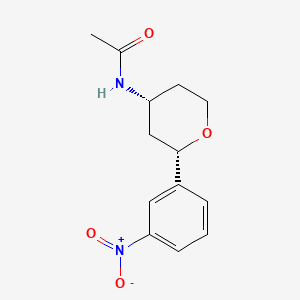
trans-1-(Tert-butoxycarbonyl)-4-(34-difluorophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido trans-1-(terc-butoxicarbonil)-4-(3,4-difluorofenil)pirrolidina-3-carboxílico es un compuesto orgánico sintético que pertenece a la clase de derivados de pirrolidina. Estos compuestos se utilizan a menudo en química medicinal por sus potenciales actividades biológicas y como intermediarios en la síntesis de moléculas más complejas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido trans-1-(terc-butoxicarbonil)-4-(3,4-difluorofenil)pirrolidina-3-carboxílico generalmente implica los siguientes pasos:
Formación del anillo de pirrolidina: Esto se puede lograr mediante una reacción de ciclización que involucra materiales de partida adecuados, como aminas y aldehídos o cetonas.
Introducción del grupo terc-butoxicarbonil (Boc): El grupo Boc se introduce comúnmente utilizando cloroformato de terc-butilo en presencia de una base como la trietilamina.
Adición del grupo difluorofenilo: Este paso puede implicar una reacción de sustitución nucleofílica donde un haluro de difluorofenilo reacciona con el anillo de pirrolidina.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo involucran rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de aluminio y litio o el gas hidrógeno en presencia de un catalizador.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes en la molécula.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Hidruro de aluminio y litio, gas hidrógeno con un catalizador
Sustitución: Haluros, nucleófilos, electrófilos
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El Ácido trans-1-(terc-butoxicarbonil)-4-(3,4-difluorofenil)pirrolidina-3-carboxílico tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos, particularmente aquellos dirigidos a enfermedades neurológicas e inflamatorias.
Estudios biológicos: El compuesto se puede utilizar para estudiar los efectos de los derivados de pirrolidina en los sistemas biológicos, incluida la inhibición enzimática y la unión al receptor.
Aplicaciones industriales: Puede servir como bloque de construcción para la síntesis de agroquímicos, polímeros y otros materiales de interés industrial.
Mecanismo De Acción
El mecanismo de acción del Ácido trans-1-(terc-butoxicarbonil)-4-(3,4-difluorofenil)pirrolidina-3-carboxílico involucra su interacción con dianas moleculares específicas. Estas dianas podrían incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Las vías y dianas exactas dependerían de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido trans-1-(terc-butoxicarbonil)-4-fenilpirrolidina-3-carboxílico
- Ácido trans-1-(terc-butoxicarbonil)-4-(3-clorofenil)pirrolidina-3-carboxílico
Singularidad
El Ácido trans-1-(terc-butoxicarbonil)-4-(3,4-difluorofenil)pirrolidina-3-carboxílico es único debido a la presencia del grupo difluorofenilo, que puede conferir propiedades electrónicas y estéricas distintas. Estas propiedades pueden influir en la reactividad, la actividad biológica y la estabilidad general del compuesto en comparación con compuestos similares.
Propiedades
IUPAC Name |
4-(3,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-10(11(8-19)14(20)21)9-4-5-12(17)13(18)6-9/h4-6,10-11H,7-8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLXOOACMWCQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)
![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)

![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)



![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)

![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

